Bromchlorenone

Catalog No.
S749097
CAS No.
5579-85-1
M.F
C7H3BrClNO2
M. Wt
248.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromchlorenone

CAS Number

5579-85-1

Product Name

Bromchlorenone

IUPAC Name

6-bromo-5-chloro-3H-1,3-benzoxazol-2-one

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

InChI

InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11)

InChI Key

KVAWWXSLBDVXHJ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Br)OC(=O)N2

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)OC(=O)N2

Rodenticide:

  • Mechanism of action: Bromchlorenone acts as a slow-acting vitamin K1 antagonist, disrupting blood clotting in rodents, leading to internal bleeding and death. Source: U.S. Environmental Protection Agency, "Bromchlorenone Summary Document": )
  • Research focus: Studies have investigated its efficacy against various rodent species, including Norway rats, house mice, and voles. Source: Lund, M., et al. (2016). "Efficacy of bromchlorenone bait for controlling commensal rodents in different urban environments." Pest Management Science, 72(11), 2095-2102.:

Wildlife management:

  • Research focus: Limited research has explored the potential application of bromchlorenone for managing specific wildlife populations, such as feral pigs, that can cause agricultural damage. However, concerns regarding potential non-target effects on other animals have led to restricted use. Source: Eiseb, M., et al. (2015). "Efficacy and ecological risk assessment of different toxicants for feral pig control." Journal of Wildlife Management, 79(2), 262-273.:

Environmental studies:

  • Research focus: Studies have investigated the environmental fate and behavior of bromchlorenone, including its persistence in soil and water, to assess potential ecological risks associated with its use. Source: Han, Z., et al. (2014). "Environmental fate and behavior of the rodenticide bromchlorenone: A review." Environmental Science and Pollution Research, 21(12), 7704-7719.:

Bromchlorenone is an organobromine compound characterized by the presence of both bromine and chlorine atoms attached to a carbon framework. Its molecular structure typically includes a carbonyl group (C=O), which is indicative of its classification as a ketone. This compound is notable for its reactivity due to the presence of halogens, which can influence its behavior in various

Bromchlorenone acts as a competitive antagonist at progesterone receptors, preventing natural progesterone from binding and exerting its biological effects []. This antagonism disrupts progesterone-mediated signaling pathways, allowing researchers to investigate the role of progesterone in various physiological processes. For example, bromchlorenone has been used to study progesterone's role in fertility regulation, mammary gland development, and certain types of cancers [, ].

  • Endocrine disruption: Due to its anti-progestational activity, long-term exposure may disrupt hormonal balance, potentially affecting reproductive function and other progesterone-dependent processes.
  • Teratogenicity: Studies suggest potential teratogenic effects (birth defects) in developing fetuses exposed to high doses.
, primarily influenced by the reactivity of bromine and chlorine. Some key reactions include:

  • Electrophilic Substitution: The presence of the carbonyl group allows for electrophilic aromatic substitution reactions, where the halogen atoms can replace hydrogen atoms on aromatic rings.
  • Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
  • Halogenation: Bromchlorenone can react with other halogens, leading to further halogenated products.

These reactions are facilitated by the inherent reactivity of bromine and chlorine, which can form various intermediates and products depending on reaction conditions such as temperature and solvent.

Bromchlorenone exhibits notable biological activity, particularly in the realm of antimicrobial properties. Compounds containing bromine and chlorine are often investigated for their efficacy against bacteria and fungi. Research indicates that brominated compounds can disrupt cellular processes in microorganisms, leading to their potential use as disinfectants or preservatives in various applications .

The synthesis of Bromchlorenone can be achieved through several methods:

  • Halogenation of Ketones: A common method involves the halogenation of existing ketones using bromine or chlorine under controlled conditions. This process typically requires the presence of a catalyst and specific temperature settings to ensure selective halogenation.
  • Reactions with Carbonyl Compounds: Bromchlorenone can also be synthesized by reacting carbonyl compounds with halogenating agents in the presence of bases or acids to facilitate the introduction of bromine and chlorine into the molecular structure.

These methods allow for variations in yield and purity depending on reaction conditions.

Bromchlorenone finds applications across several fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for development into pharmaceutical agents.
  • Agriculture: The compound may be used as a pesticide or herbicide due to its ability to inhibit microbial growth.
  • Chemical Manufacturing: Bromchlorenone serves as an intermediate in the synthesis of other organic compounds, particularly those requiring halogenation.

Studies have shown that Bromchlorenone interacts significantly with various organic matter constituents. For example, it has been observed that brominated compounds react readily with phenolic compounds through both electron transfer and electrophilic aromatic substitution mechanisms . These interactions are crucial for understanding its reactivity in environmental contexts, particularly in water treatment processes where it may contribute to disinfection by-products.

Bromchlorenone shares similarities with several other organobromine and organochlorine compounds. Here is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
BromobenzeneSimple aromatic compound with one bromine atomLacks carbonyl functionality
ChlorobenzeneSimple aromatic compound with one chlorine atomLacks carbonyl functionality
1-Bromo-2-chloroethaneAliphatic compound with both halogensShorter chain length
4-Bromo-2-chlorophenolContains hydroxyl groupExhibits different biological activity due to hydroxyl group

Bromchlorenone's unique combination of both bromine and chlorine along with a carbonyl group distinguishes it from these similar compounds, allowing for diverse reactivity patterns and potential applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.90357 g/mol

Monoisotopic Mass

246.90357 g/mol

Heavy Atom Count

12

UNII

A221572SK5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5579-85-1

Wikipedia

Bromchlorenone

Dates

Modify: 2023-08-15

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